1-(3-Ethyl-5-fluorophenyl)propan-1-one

Description

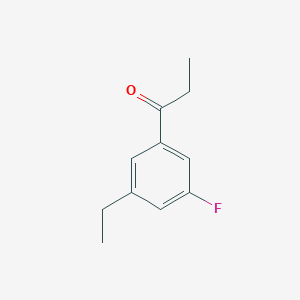

1-(3-Ethyl-5-fluorophenyl)propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a 3-ethyl-5-fluorophenyl group. The ethyl group at the 3-position introduces steric bulk and lipophilicity, while the fluorine at the 5-position may enhance electronic stability through inductive effects. Such substitutions are common in pharmaceuticals and agrochemicals, where tuning substituents modulates bioavailability and target interaction .

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

1-(3-ethyl-5-fluorophenyl)propan-1-one |

InChI |

InChI=1S/C11H13FO/c1-3-8-5-9(11(13)4-2)7-10(12)6-8/h5-7H,3-4H2,1-2H3 |

InChI Key |

CHJOMZWFYRFUQF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)F)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Ethyl-5-fluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-ethyl-5-fluorobenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3-Ethyl-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Ethyl-5-fluorophenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-fluorophenyl)propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorine atom may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

4-Fluoromethcathinone (4-FMC)

- Structure: (R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one .

- Properties: Water-soluble hydrochloride salt with psychoactive effects due to its cathinone backbone. The para-fluorine enhances metabolic stability compared to non-fluorinated analogs.

- Contrast: Unlike 1-(3-Ethyl-5-fluorophenyl)propan-1-one, 4-FMC contains an amino group, enabling interactions with central nervous system targets. The fluorine position (para vs. meta) also influences electronic distribution and receptor affinity.

3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one

- Structure : Dichlorinated and fluorinated aromatic rings .

- Properties : Higher molecular weight (C₁₅H₁₀Cl₂FO) and increased halogen content likely enhance reactivity and polarity.

- Contrast : The dual chlorine substitution may confer greater environmental persistence compared to the ethyl-fluorine combination in the target compound.

*Estimated based on analogs in .

Alkyl and Alkoxy Substituted Derivatives

1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one

1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one

- Structure : Bulky silyl-protected hydroxyl group .

- Synthesis : Prepared via TBSCl protection, indicating utility in multi-step syntheses.

- Contrast : The target compound lacks protective groups, simplifying synthetic routes but limiting stability under acidic/basic conditions.

Hydroxyl and Nitro Substituted Derivatives

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one

1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one

- Structure : Nitro and hydroxyl groups .

- Synthesis: Nitration of 2-hydroxy-5-methylpropiophenone with HNO₃/H₂SO₄ (75% yield).

- Contrast : The nitro group’s electron-withdrawing effect destabilizes the aromatic ring compared to the fluorine in the target compound.

Hybrid Molecules and Pharmacological Analogs

Ibuprofen Hybrids

- Example: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one .

- Properties: Combines propanone with ibuprofen’s anti-inflammatory moiety.

- Contrast : The target compound lacks a pharmacophore like isobutylphenyl, limiting direct anti-inflammatory activity but offering a scaffold for further functionalization.

Biological Activity

1-(3-Ethyl-5-fluorophenyl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the research findings regarding its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, along with relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a fluorinated phenyl group which is known to influence biological activity through enhanced binding affinity to various biological targets.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of β-aryl-β-mercapto ketones have shown significant cytotoxicity against breast cancer cell lines (MCF-7) with minimal toxicity to normal cells. The results indicated that these compounds could induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 10.5 | |

| Tamoxifen | MCF-7 | 15.0 | |

| Compound A | MDA-MB-231 | 12.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially improving its membrane penetration and overall efficacy against microbial targets.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory pathways, thus reducing inflammation in cellular models. The mechanism may involve modulation of cytokine production and inhibition of inflammatory mediators .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine substitution enhances binding affinity and selectivity towards these targets, which is crucial for its efficacy as a therapeutic agent.

Case Studies

A notable case study involved the testing of this compound in a preclinical model for cancer therapy. The results demonstrated a reduction in tumor growth rates when treated with the compound compared to control groups, indicating its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.